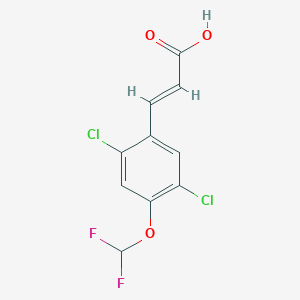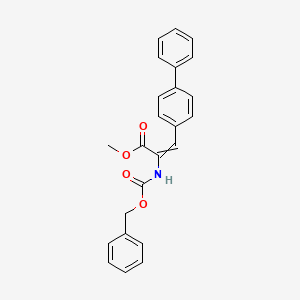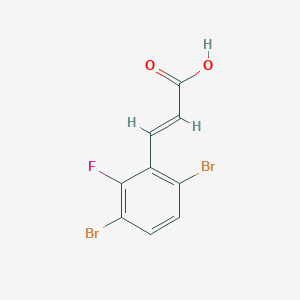![molecular formula C8H8BrN B13727826 4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
4-[(E)-1-bromoprop-1-en-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-bromoprop-1-en-2-yl]pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a bromopropenyl group at the fourth position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-bromoprop-1-en-2-yl]pyridine can be achieved through various synthetic routes. One common method involves the bromination of 4-propenylpyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is then purified through techniques such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-bromoprop-1-en-2-yl]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like peracids.
Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts to form the corresponding saturated compound.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Saturated pyridine derivatives.
Scientific Research Applications
4-[(E)-1-bromoprop-1-en-2-yl]pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-1-bromoprop-1-en-2-yl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, known for its basicity and wide range of applications.
4-propenylpyridine: A precursor in the synthesis of 4-[(E)-1-bromoprop-1-en-2-yl]pyridine.
4-bromopyridine: Another brominated pyridine with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a propenyl group, which confer distinct reactivity and potential applications compared to other pyridine derivatives. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and research.
Properties
Molecular Formula |
C8H8BrN |
|---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
4-[(E)-1-bromoprop-1-en-2-yl]pyridine |
InChI |
InChI=1S/C8H8BrN/c1-7(6-9)8-2-4-10-5-3-8/h2-6H,1H3/b7-6+ |
InChI Key |
VXANMPCZLCIFMM-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\Br)/C1=CC=NC=C1 |
Canonical SMILES |
CC(=CBr)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


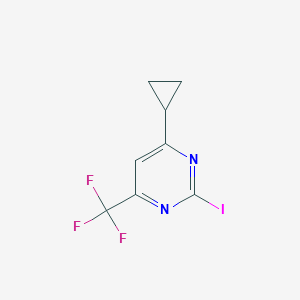
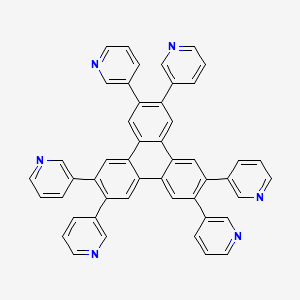
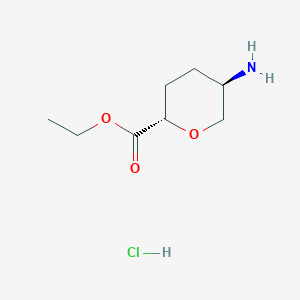
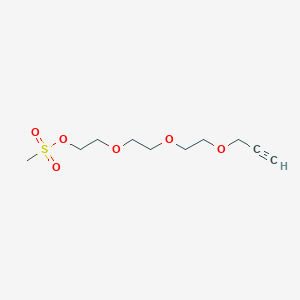
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
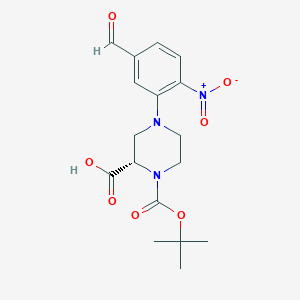
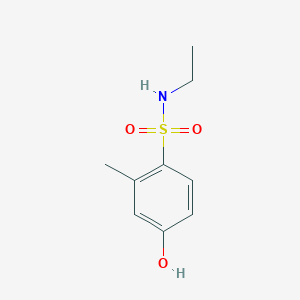
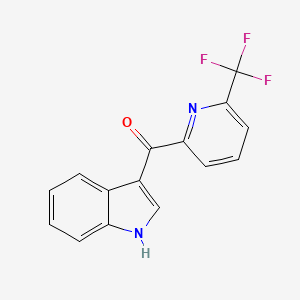
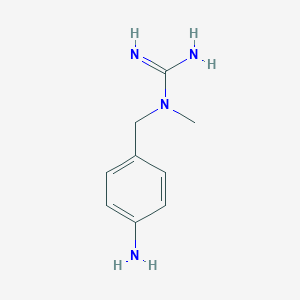
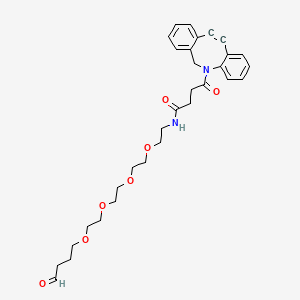
![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)
